molecular formula C6H8BNO2 B113477 2-Methylpyridine-5-boronic acid CAS No. 659742-21-9

2-Methylpyridine-5-boronic acid

Cat. No. B113477
Key on ui cas rn: 659742-21-9
M. Wt: 136.95 g/mol
InChI Key: MZUSCPDSQJSBSY-UHFFFAOYSA-N
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Patent
US08163781B2

Procedure details

To a stirred solution of 5-bromo-2-methyl-pyridine (992 mg, 5.8 mmol) in diethyl ether (5 mL) was slowly added n-butyl lithium in hexane (1.4 M, 5 mL, 7 mmol) at −78° C. over a span of 10 minutes under nitrogen atmosphere. The reaction mixture was stirred at −78° C. for 90 minutes. At this time, tri-isopropyl borate (1.30 g, 6.9 mmol) was slowly added, and the resulting mixture was allowed to warm to room temperature and stirred for an additional 90 minutes. The reaction was quenched with 5% aqueous sodium hydroxide solution (6 mL) at 0° C. and was extracted with diethyl ether (25 mL×4). The pH of the aqueous solution was adjusted to about 7 by the slow addition of 2N hydrochloric acid. The aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-methyl-5-pyridinylbronic acid, which was used without further purification.
Quantity
992 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.C([Li])CCC.CCCCCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C>C(OCC)C>[CH3:8][C:5]1[CH:4]=[CH:3][C:2]([B:20]([OH:25])[OH:21])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
992 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
over a span of 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 5% aqueous sodium hydroxide solution (6 mL) at 0° C.
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (25 mL×4)
ADDITION
Type
ADDITION
Details
The pH of the aqueous solution was adjusted to about 7 by the slow addition of 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 2-methyl-5-pyridinylbronic acid, which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
CC1=NC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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